molecular formula C11H9F3N2O2 B12905033 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 118071-61-7

5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12905033
CAS No.: 118071-61-7
M. Wt: 258.20 g/mol
InChI Key: KBQQPNJEMABROH-UHFFFAOYSA-N
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Description

5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a trifluoromethoxy-substituted phenyl group at position 2 and a methyl group at position 3. The pyrazolone core (2,4-dihydro-3H-pyrazol-3-one) is a five-membered heterocyclic ring system with a ketone functionality, enabling diverse chemical modifications and biological interactions . The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to electron-withdrawing substituents .

Properties

CAS No.

118071-61-7

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

5-methyl-2-[4-(trifluoromethoxy)phenyl]-4H-pyrazol-3-one

InChI

InChI=1S/C11H9F3N2O2/c1-7-6-10(17)16(15-7)8-2-4-9(5-3-8)18-11(12,13)14/h2-5H,6H2,1H3

InChI Key

KBQQPNJEMABROH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Substituents (Position 2) Substituents (Position 4/5) Key Functional Groups Biological Activity/Applications Reference(s)
5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one 4-(Trifluoromethoxy)phenyl Methyl (C5) -OCF₃ (electron-withdrawing) Potential CNS/anti-inflammatory agents
5-(Methoxymethyl)-4-{[4-(trifluoromethoxy)anilino]methylene}-pyrazol-3-one 4-(Trifluoromethoxy)anilino Methoxymethyl (C5) -NH-C₆H₄-OCF₃, -OCH₃ Not reported (structural analog)
4-[(Z)-(2-Furyl)(2-naphthylamino)methylene]-3-methyl-1-phenyl-pyrazol-5-one Phenyl Furyl-naphthylamino (C4) Furan, naphthylamine Anticancer/antimicrobial potential
5-Methyl-2-phenyl-4-(3-trifluoromethylphenylazo)-pyrazol-3-one Phenyl Trifluoromethylphenylazo -N=N-C₆H₄-CF₃ Dye intermediates, enzyme inhibition
4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one Phenyl Ethyl (C4), methyl (C5) -C₂H₅ Antioxidant activity (IC₅₀ ~ 12 µM)

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group in the target compound increases logP compared to analogs with methoxy (-OCH₃) or hydroxy groups, enhancing membrane permeability .
  • Acidity: The electron-withdrawing -OCF₃ group lowers the pKa of the pyrazolone ring’s enolic -OH compared to methyl or ethyl substituents, affecting solubility and metal chelation .
  • Thermal Stability : Derivatives with rigid substituents (e.g., diazenyl groups in ) exhibit higher melting points (>200°C) than flexible analogs like ethyl or methoxymethyl .

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